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Introduction

Divarasib (GDC-6036) is an investigational, orally bioavailable, highly potent, and selective
covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver
in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer
(CRC).[1] Divarasib irreversibly binds to the mutant KRAS G12C protein, locking it in an
inactive, GDP-bound state.[3][4] This mechanism of action effectively halts downstream
oncogenic signaling pathways.[2][4] Preclinical data have demonstrated that divarasib exhibits
greater potency and selectivity compared to other KRAS G12C inhibitors like sotorasib and
adagrasib.[1][5]

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling
between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a
glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS,
causing the protein to be constitutively active. This leads to the persistent activation of
downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell
proliferation, survival, and differentiation.

Divarasib is designed to specifically target the cysteine residue of the G12C mutant KRAS. It
forms a covalent bond with this residue within the switch-IlI pocket of the protein.[3] This

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10829276?utm_src=pdf-interest
https://www.benchchem.com/product/b10829276?utm_src=pdf-body
https://www.researchgate.net/publication/363019785_Abstract_ND11_Discovery_of_GDC-6036_a_clinical_stage_treatment_for_KRAS_G12C-positive_cancers
https://www.roche.com/investors/updates/inv-update-2023-04-18
https://file.medchemexpress.com/batch_PDF/HY-145928/Divarasib-DataSheet-MedChemExpress.pdf
https://www.researchgate.net/publication/363019785_Abstract_ND11_Discovery_of_GDC-6036_a_clinical_stage_treatment_for_KRAS_G12C-positive_cancers
https://www.benchchem.com/product/b10829276?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-145928/Divarasib-DataSheet-MedChemExpress.pdf
https://rrcgvir.com/pipeline/assets/images/pipeline/divarasib.pdf
https://www.roche.com/investors/updates/inv-update-2023-04-18
https://rrcgvir.com/pipeline/assets/images/pipeline/divarasib.pdf
https://www.benchchem.com/product/b10829276?utm_src=pdf-body
https://www.researchgate.net/publication/363019785_Abstract_ND11_Discovery_of_GDC-6036_a_clinical_stage_treatment_for_KRAS_G12C-positive_cancers
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111488/
https://www.benchchem.com/product/b10829276?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-145928/Divarasib-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

irreversible binding traps KRAS G12C in its inactive GDP-bound conformation, thereby
preventing its interaction with downstream effectors and inhibiting the aberrant signaling that
drives tumor growth.[4]

Quantitative Preclinical Data

Divarasib has demonstrated significant potency and selectivity in preclinical studies. In vitro, it
has been shown to be 5 to 20 times more potent and up to 50 times more selective than
sotorasib and adagrasib.[5][6]

. | Selectivi

Cell
Parameter Value ) - Reference
Lines/Conditions

KRAS G12C mutant

IC50 <0.01 uM [3]
cells
K-Ras G12C-

EC50 2nM alkylation in HCC1171  [3]
cells

Mutant G12C cell
Selectivity >18,000-fold lines vs. wild-type [1][5]
Gl2C

In Vivo Pharmacokinetics (Phase | Data)

Value (at 400 mg single

Parameter Reference
dose)

Average Half-life 17.6 hours (£ 2.7 hours) [5]

Mean Maximum Concentration 657 ng/mL (x 185) [5]

Mean Area Under the Curve 9130 ng*h/mL (+ 3160) [5]

Key Preclinical Experiments and Methodologies
In Vitro Assays
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Cell Lines: Preclinical studies utilized multiple KRAS G12C positive cell lines, including NCI-
H2122 and HCC1171.[3][5]

Potency and Selectivity Assays: The half-maximal inhibitory concentration (IC50) was
determined to be in the sub-nanomolar range in KRAS G12C mutant cell lines.[1][5]
Divarasib's selectivity was established by comparing its activity in mutant G12C cell lines to
that in wild-type cells, showing over 18,000-fold greater selectivity for the mutant form.[5]

Detailed protocols for the specific biochemical and cellular assays used to determine IC50 and
EC50 values are not extensively detailed in the provided search results but would typically
involve methods such as cell viability assays (e.g., CellTiter-Glo®) and biochemical assays
measuring the modification of the KRAS G12C protein.

In Vivo Xenograft Models

Animal Model: Female C.B-17 SCID mice were used in xenograft studies.[3]

Tumor Model: Human non-small cell lung cancer (NSCLC) cell line NCI-H2030.X1.1 was
implanted in the mice.[3]

Dosing and Administration: Divarasib was administered orally once daily for 7 days at doses of
10, 25, or 100 mg/kg.[3] The vehicle used was 0.5% methylcellulose.[3]

Efficacy Endpoint: Preclinical studies reported complete tumor growth inhibition in multiple
KRAS G12C-positive xenograft mouse models.[1] A key pharmacodynamic endpoint was the
measurement of target engagement.

Target Engagement Analysis

Methodology: An ultra-sensitive immunoaffinity 2D-LC-MS/MS approach was developed to
guantify both free and divarasib-bound KRAS G12C protein in tumor biopsies.[3]

Protocol Outline:

» Immunoaffinity Enrichment: A commercially available anti-RAS antibody is used to capture
KRAS G12C from tumor lysates.
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e 2D-LC-MS/MS Analysis: The enriched protein is then subjected to two-dimensional liquid
chromatography coupled with tandem mass spectrometry to differentiate and quantify the
unbound versus the divarasib-bound forms of KRAS G12C.

Results: This method demonstrated dose-dependent target engagement in the NCI-
H2030.X1.1 xenograft model.[3] At the highest dose of 100 mg/kg, over 90% engagement of
KRAS G12C was observed.[3] Human dose projections based on these preclinical findings
estimated that doses under 400 mg would achieve 90% alkylation (IC90) in the H2122 cell line
model.[5]

Visualizations
Signaling Pathway and Mechanism of Action
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Caption: Divarasib covalently binds to inactive KRAS G12C, preventing GTP loading and
downstream signaling.
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Caption: A streamlined workflow for the preclinical assessment of Divarasib's efficacy and
mechanism.
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Caption: Overview of potential on-target and off-target (bypass) mechanisms of resistance to
Divarasib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/publication/363019785_Abstract_ND11_Discovery_of_GDC-6036_a_clinical_stage_treatment_for_KRAS_G12C-positive_cancers
https://www.roche.com/investors/updates/inv-update-2023-04-18
https://file.medchemexpress.com/batch_PDF/HY-145928/Divarasib-DataSheet-MedChemExpress.pdf
https://rrcgvir.com/pipeline/assets/images/pipeline/divarasib.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111488/
https://orbi.uliege.be/bitstream/2268/311523/1/nejmoa2303810.pdf
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/product/b10829276#divarasib-gdc-6036-preclinical-research-findings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

